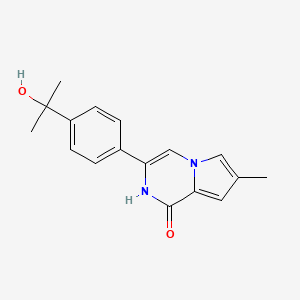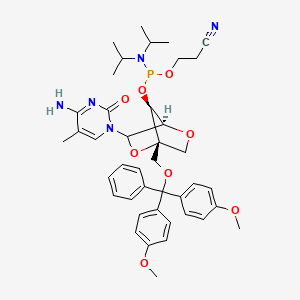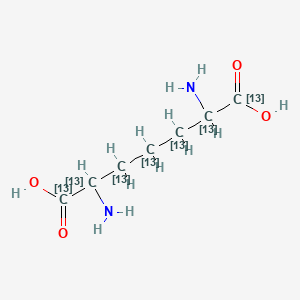
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid: is a labeled version of 2,6-diaminoheptanedioic acid, where the carbon atoms are isotopically enriched with carbon-13. This compound is an endogenous metabolite and is often used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is to start with a carbon-13 enriched precursor and perform a series of chemical reactions to introduce the amino and carboxyl groups at the appropriate positions. The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can yield alcohols.
科学研究应用
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Drug Development: Helps in understanding the pharmacokinetics and metabolism of drugs.
Biological Research: Used in studies involving protein synthesis and degradation.
Industrial Applications: Utilized in the synthesis of labeled compounds for various industrial processes.
作用机制
The mechanism of action of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its movement and transformation within biological systems, providing insights into the molecular targets and pathways involved.
相似化合物的比较
2,6-Diaminoheptanedioic acid: The non-labeled version of the compound.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: A compound with similar amino and carboxyl functional groups but a different core structure.
4,6-Diamino-2-mercaptopyrimidine: Another compound with amino groups but different chemical properties.
Uniqueness: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic enrichment provides a distinct advantage in research applications where precise tracking of the compound is required.
属性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC 名称 |
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
GMKMEZVLHJARHF-BNUYUSEDSA-N |
手性 SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2][13CH]([13C](=O)O)N |
规范 SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



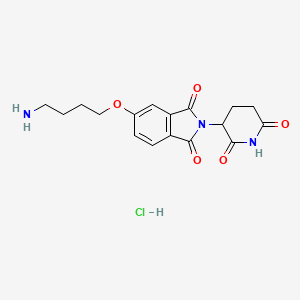

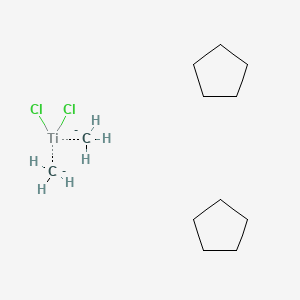
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
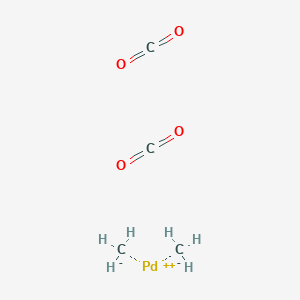
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
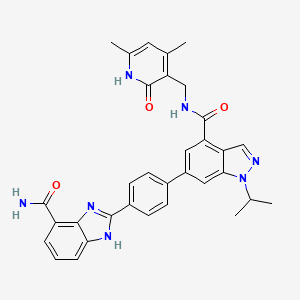

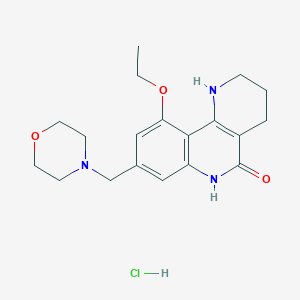
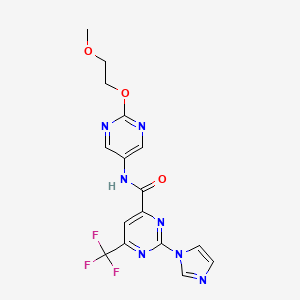
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
